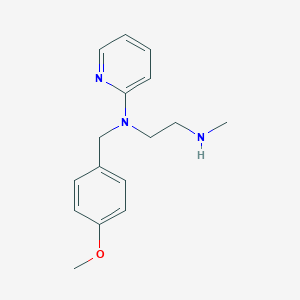

2-((2-甲基氨基乙基)(对甲氧基苄基)氨基)吡啶

描述

Synthesis Analysis

The synthesis of similar pyridine derivatives often involves complex reactions, such as the reaction of 2-((alpha-R-benzylidene)amino)pyridines with rhodium complexes, leading to the formation of various rhodium(I) and rhodium(II) dimer complexes. These reactions showcase the versatility of pyridine derivatives in forming complex metal-organic structures (Dowerah et al., 1990).

Molecular Structure Analysis

Studies on pyridine derivatives have also focused on their molecular structures, as seen in the synthesis of N(2),N(6)-bis{2-[(Z)-2-hydroxybenzylideneamino]phenyl}pyridine-2,6-dicarboxamide. X-ray diffraction techniques often reveal the crystalline structure, providing insights into the geometric and electronic configurations of these molecules (Özdemir et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving pyridine derivatives are diverse, including the formation of Co(II) complexes with distinct fluorescence properties and potential anticancer activity. These studies highlight the chemical versatility and potential utility of pyridine derivatives in medicinal chemistry and material science (Vellaiswamy & Ramaswamy, 2017).

Physical Properties Analysis

The physical properties of pyridine derivatives, such as solubility, melting points, and crystalline forms, can be influenced by minor structural changes. For instance, isostructural and isomorphous analyses of certain pyrimidine derivatives underscore the impact of molecular structure on physical properties and intermolecular interactions (Trilleras et al., 2009).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group transformations, are crucial for understanding the behavior of pyridine derivatives. For example, synthesis and characterization studies provide insights into the electron-donating and withdrawing effects of substituents, affecting the overall reactivity and potential applications of these compounds (Kadir et al., 2017).

科学研究应用

微生物转化

- 2-((2-甲基氨基乙基)(对甲氧基苄基)氨基)吡啶已在微生物转化的背景下进行了研究。一项研究考察了各种真菌对该化合物的代谢,特别关注其转化为各种代谢物的情况。这对于理解此类化合物的哺乳动物代谢具有意义,并有助于毒理学研究 (Hansen 等人,1987)。

化学合成和修饰

- 该化合物一直是化学合成研究的主题,特别是在与铑化合物反应中。这项研究对于开发新化合物和理解涉及吡啶衍生物的化学反应具有重要意义 (Dowerah 等人,1990)。

氨基酸衍生物

- 它已被用于制备叔丁氧羰基和对甲氧基苄氧羰基氨基酸,展示了其在各种应用中修饰氨基酸的作用,包括在药物研究中 (长泽等人,1973)。

核苷合成

- 研究还探索了其在新型 C-核苷合成中的应用,这些核苷在药物化学中具有价值,因为它们在药物开发中具有潜在应用 (Reese 和 Wu,2003)。

药物化学

- 它已参与功能化吡啶并吲哚的合成,这些化合物由于其潜在的生物活性而成为药物化学中关注的化合物 (Forbes 等人,1992)。

镇痛特性优化

- 该化合物已对其在优化 N-(苄基)-2-羟基-4-氧代-4H-吡啶并[1,2-a]嘧啶-3-甲酰胺的生物学特性中的作用进行了研究,这对于开发新的镇痛药很重要 (Ukrainets 等人,2015)。

材料科学与催化

- 它在材料科学和催化领域有应用,其中它与各种化合物的反应可以形成新型材料,在催化和其他应用中具有潜在用途 (Nyamato 等人,2016)。

作用机制

Target of Action

The compound N-(4-Methoxybenzyl)-N’-methyl-N-2-pyridinyl-1,2-ethanediamine, also known as 2-((2-Methylaminoethyl)(p-methoxybenzyl)amino)pyridine or ZSB2WGJ69E, has been found to have affinity with β-secretase (BACE), Glycogen Synthase Kinase 3β (GSK3β), and acetylcholinesterase . These targets are considered promising in the development of disease-modifying therapies against Alzheimer’s Disease (AD) .

Mode of Action

The compound interacts with its targets resulting in significant changes. For instance, it has been observed to prevent amyloid beta (Aβ) formation through the downregulation of Amyloid Protein Precursor (APP) and BACE levels in APPswe-expressing cells . Furthermore, in N2a cells overexpressing human tau, the compound reduced the levels of phosphorylated forms of tau via the modulation of the GSK3β pathway .

Biochemical Pathways

The compound affects several biochemical pathways. It influences in vivo neurogenesis, oxidative and inflammatory pathways . The modulation of these pathways by the compound can have significant downstream effects, potentially altering the progression of diseases like AD.

Result of Action

The compound’s action results in molecular and cellular effects that could potentially be beneficial in the context of AD. It prevents Aβ formation and reduces the levels of phosphorylated tau . These effects could potentially slow the progression of AD, given that Aβ plaques and tau tangles are key features of the disease.

属性

IUPAC Name |

N'-[(4-methoxyphenyl)methyl]-N-methyl-N'-pyridin-2-ylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O/c1-17-11-12-19(16-5-3-4-10-18-16)13-14-6-8-15(20-2)9-7-14/h3-10,17H,11-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWKSMQXIHQRJJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCN(CC1=CC=C(C=C1)OC)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70146505 | |

| Record name | 2-((2-Methylaminoethyl)(p-methoxybenzyl)amino)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70146505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((2-Methylaminoethyl)(p-methoxybenzyl)amino)pyridine | |

CAS RN |

104499-47-0 | |

| Record name | 2-((2-Methylaminoethyl)(p-methoxybenzyl)amino)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104499470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-((2-Methylaminoethyl)(p-methoxybenzyl)amino)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70146505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-((2-METHYLAMINOETHYL)(P-METHOXYBENZYL)AMINO)PYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZSB2WGJ69E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

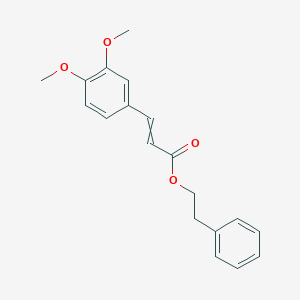

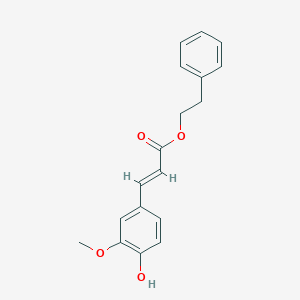

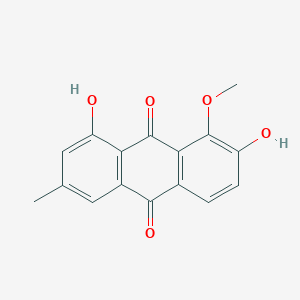

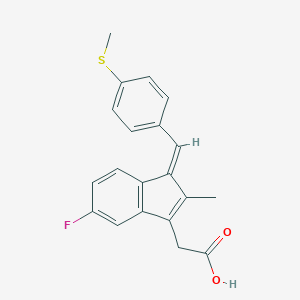

Feasible Synthetic Routes

Q & A

Q1: How is 2-((2-Methylaminoethyl)(p-methoxybenzyl)amino)pyridine formed from pyrilamine, and what does this tell us about potential mammalian metabolism?

A1: The research demonstrates that the fungus Cunninghamella elegans can metabolize pyrilamine into several metabolites, including 2-((2-Methylaminoethyl)(p-methoxybenzyl)amino)pyridine. This specific metabolite arises from both N-demethylation and O-demethylation of the parent pyrilamine molecule. [] The identification of this metabolite suggests that similar metabolic pathways might be present in mammals, highlighting the potential of using microbial models to predict mammalian drug metabolism. This is further supported by the identification of other metabolites that correspond to known mammalian metabolic pathways. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(-)-Methyl (3S)-3,5-Bis-{[tert-butyldimethylsilyl)oxy]}-2,2-dimethylpentanoate](/img/structure/B15489.png)

![[(2R,3R,4S,5R,6S)-3,4,5-Triacetyloxy-6-[(2R,3R,4S,5R,6S)-3,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B15514.png)